molecular formula C26H33N5O3S B11218702 3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11218702
M. Wt: 495.6 g/mol
InChI Key: CJZLSQXZCNRHMU-UHFFFAOYSA-N
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Description

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperazine Derivative: This step involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions.

    Alkylation: The piperazine derivative is then alkylated with a suitable alkyl halide to introduce the propyl group.

    Cyclization: The alkylated product undergoes cyclization with a quinazolinone precursor to form the quinazolinone ring.

    Introduction of the Morpholine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, strong bases, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups.

    Quinazolinone Derivatives: Compounds with similar quinazolinone structures.

    Morpholine Derivatives: Compounds containing the morpholine ring.

Uniqueness

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H33N5O3S

Molecular Weight

495.6 g/mol

IUPAC Name

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H33N5O3S/c1-33-22-6-3-20(4-7-22)29-13-11-28(12-14-29)9-2-10-31-25(32)23-19-21(30-15-17-34-18-16-30)5-8-24(23)27-26(31)35/h3-8,19H,2,9-18H2,1H3,(H,27,35)

InChI Key

CJZLSQXZCNRHMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S

Origin of Product

United States

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